1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
Description
This compound features a benzothiazole-piperazine core linked to a 4-tosylbutanone moiety. Synthesized via a coupling reaction between 4-tosylbutanoic acid and 4-methylbenzo[d]thiazol-2-amine using HATU/DIPEA, it achieved a 73% yield . Key analytical data include:
- LCMS (ESI): m/z 375.3 [M+H]⁺.
- 1H-NMR (DMSO-d6): Signals at δ 7.78–7.19 ppm (aromatic protons), 3.37–3.33 ppm (piperazine CH2), and 2.42 ppm (tosyl methyl group) .
The tosyl group enhances electrophilicity and may influence solubility, while the benzothiazole-piperazine scaffold is associated with diverse bioactivities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-8-10-19(11-9-17)31(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-18(2)5-3-6-20(22)30-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUUOXGRGZERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures (e.g., 120°C) to form the piperazine-substituted benzothiazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response.
Pathways Involved: It may modulate signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzothiazole-Piperazine Derivatives
Key Observations:
Core Modifications: The target compound’s tosylbutanone chain distinguishes it from urea-based analogs (e.g., 3d in ) and triazole derivatives (e.g., 5i in ). Piperazine-linked benzothiazoles are a common scaffold, but substituents like chlorophenyl (compound 13, ) or trifluoromethyl groups (UDO, ) alter electronic properties and target selectivity.
Synthetic Efficiency :
- Yields for benzothiazole-piperazine derivatives range from 70% to 88%, with the target compound (73%) aligning with typical efficiencies for HATU-mediated couplings . Urea derivatives (e.g., 3d, 70.1% yield) require additional steps for hydrazine coupling, reducing scalability .
Molecular Weight and Complexity: Urea and coumarin hybrids (e.g., 3d, 788.3 g/mol) exhibit higher molecular weights than the target compound (375.3 g/mol), which may limit bioavailability .
Functional Group Impact on Physicochemical Properties
- Tosyl Group: Introduces sulfonyl polarity, improving water solubility relative to non-polar analogs like compound 13 (chlorophenyl) .
- This scaffold is shared with anticancer agents (e.g., 5i in ) but lacks the urea moiety linked to kinase inhibition in other derivatives .
- Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in UDO ) increase metabolic resistance, whereas the target compound’s tosyl group may confer similar stability.
Biological Activity
1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one, a compound with the CAS number 900001-32-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 490.7 g/mol. The structure features a piperazine ring connected to a benzo[d]thiazole moiety and a tosylbutanone group, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S3 |
| Molecular Weight | 490.7 g/mol |
| CAS Number | 900001-32-3 |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzothiazole derivatives, including those similar to our compound. For instance, compounds containing benzothiazole have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Antitubercular Activity
Compounds derived from benzothiazoles have shown promising antitubercular activity. In vitro evaluations indicated that certain benzothiazole derivatives exhibit moderate to good inhibitory effects against Mycobacterium tuberculosis . This suggests that modifications to the benzothiazole structure can enhance its efficacy against tuberculosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the potential anticancer properties of related compounds. For example, derivatives with similar structural motifs have been tested against cancer cell lines such as HeLa and MCF-7, showing varying degrees of cytotoxicity . The results indicate that structural modifications can significantly influence cytotoxic effects.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized several benzothiazole derivatives and tested their antimicrobial efficacy. Among these, a compound structurally related to our target showed significant activity against E. coli, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL . This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold.
Case Study 2: Anticancer Activity
In another investigation, a series of piperazine-based benzothiazole compounds were evaluated for their anticancer properties. One derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating potent anticancer activity . These findings suggest that the incorporation of piperazine and benzothiazole moieties can enhance anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
